molecular formula C10H7F4N B13523403 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile

Katalognummer: B13523403
Molekulargewicht: 217.16 g/mol
InChI-Schlüssel: QITQDUFDWBZUGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a fluorinated aromatic ring and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The aromatic ring can undergo oxidation reactions, potentially forming quinones or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Amides or other nitrile derivatives.

    Reduction: Amines.

    Oxidation: Quinones or other oxidized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The presence of the fluorinated aromatic ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is unique due to the combination of its fluorinated aromatic ring and nitrile group. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C10H7F4N

Molekulargewicht

217.16 g/mol

IUPAC-Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H7F4N/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-4,6H,1-2H2

InChI-Schlüssel

QITQDUFDWBZUGY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(F)(F)F)CCC#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.